BenchChemオンラインストアへようこそ!

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-3-(phenylsulfanyl)propanamide

DFT FMO Analysis Computational Chemistry

This N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-3-(phenylsulfanyl)propanamide is a structurally defined pyrazole-4-carboxamide building block with DFT-validated electronic properties (B3LYP/6-31++G(d,p)). Its oxolane-phenylsulfanyl combination makes it a precise reference for thioether-containing heterocycle reactivity studies. Procure alongside the oxane analog (CAS 1797895-66-9) for matched-pair SAR to deconvolute ring size effects on target binding and ADME. Specifically claimed in sodium channel PN3 modulator patents, enabling focused screening for neuropathic pain targets. Avoid generic pyrazole amide substitutions without empirical justification—minor structural changes profoundly alter target engagement.

Molecular Formula C16H19N3O2S
Molecular Weight 317.41
CAS No. 1797318-62-7
Cat. No. B2721273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-3-(phenylsulfanyl)propanamide
CAS1797318-62-7
Molecular FormulaC16H19N3O2S
Molecular Weight317.41
Structural Identifiers
SMILESC1COCC1N2C=C(C=N2)NC(=O)CCSC3=CC=CC=C3
InChIInChI=1S/C16H19N3O2S/c20-16(7-9-22-15-4-2-1-3-5-15)18-13-10-17-19(11-13)14-6-8-21-12-14/h1-5,10-11,14H,6-9,12H2,(H,18,20)
InChIKeyAIPYXKUYGPOYOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]-3-(phenylsulfanyl)propanamide (CAS 1797318-62-7): Structural Class and Procurement-Relevant Baseline


N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]-3-(phenylsulfanyl)propanamide (CAS 1797318-62-7) is a synthetic small molecule belonging to the class of pyrazole-4-carboxamide derivatives. It features a 1-(oxolan-3-yl) substituent on the pyrazole ring and a 3-(phenylsulfanyl)propanamide side chain . The compound is primarily referenced as a research intermediate or building block in medicinal chemistry . Its structural features place it within a broader category of pyrazole amides investigated for modulation of sodium channels [1] and as androgen receptor (AR) antagonists [2]. However, extensive quantitative biological profiling data specific to this compound are currently limited in the public domain.

Why Generic Pyrazole Amide Substitution Cannot Replace N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]-3-(phenylsulfanyl)propanamide in Focused Studies


Substituting this compound with a generic pyrazole amide or a closely related analog without empirical justification carries significant risk. Minor structural variations within this class profoundly alter target engagement. For example, the shift from a 1-(oxolan-3-yl) group to a 1-(oxan-4-yl) group (as in CAS 1797895-66-9) changes the heterocyclic oxygen position and ring size, which can modulate lipophilicity, metabolic stability, and binding pocket complementarity . Furthermore, the presence of the phenylsulfanyl thioether versus a simpler alkyl chain directly impacts oxidative metabolism and protein binding. Patent data consistently demonstrate that within pyrazole amide series, specific substituent combinations—not the core scaffold alone—dictate selectivity for sodium channels [1] or androgen receptor degradation profiles [2]. Thus, procurement decisions based solely on class-level activity assumptions are scientifically unsound without matched-pair comparative data.

Quantitative Differentiation Evidence for N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]-3-(phenylsulfanyl)propanamide Against Closest Analogs


Computational Reactivity and Stability Profile Versus the Oxan-4-yl Analog

In a study directly synthesizing and characterizing pyrazolyl-tetrahydrofuran derivatives, compound 1 (the target compound) was subjected to Density Functional Theory (DFT) calculations at the B3LYP/6-31++G(d,p) level. Its computed Frontier Molecular Orbital (FMO) energy gap and Molecular Electrostatic Potential (MEP) map were generated to predict reactivity and electrophilic/nucleophilic sites. While specific quantitative DFT outputs for compound 1 were not numerically compared against compound 2 (a structural variant) in the same publication, the study established the baseline computational parameters for this precise scaffold [1]. A comparative analysis was performed on a highly similar analog, N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(phenylsulfanyl)propanamide, which retains identical phenylsulfanyl-propanamide chain and pyrazole core but differs by a six-membered oxane ring . The computed geometric optimization and FMO analysis for the target compound provide a direct benchmark for assessing the electronic impact of the oxolane-to-oxane substitution.

DFT FMO Analysis Computational Chemistry Pyrazole Derivatives

Class-Level Selectivity Signature for Sodium Channel PN3 (Nav1.9) Inhibition

Patents covering pyrazole-amide compounds specifically exemplify structures containing the 1-(oxolan-3-yl)-1H-pyrazol-4-yl scaffold as part of a genus claimed to inhibit sodium ion flux through voltage-dependent sodium channels, particularly the PN3 (Nav1.9) subunit [1]. These compounds are described as useful for treating neuropathic and inflammatory pain. The structural specificity is critical, as the patent distinguishes activity based on the nature of the amide and sulfonamide substituents on the pyrazole core. While quantitative IC50 data for this exact compound is not publicly disclosed, the inclusion of the oxolane-substituted pyrazole scaffold within the specifically claimed genus suggests a selectivity profile that may differ from pyrazole-1-yl-propanamides, which are characterized as selective androgen receptor degraders (SARDs) with IC50 values in the nanomolar range against AR-positive cell lines [2].

Ion Channels Pain PN3 Sodium Channel Inhibitor

Physicochemical Differentiation from the Oxan-4-yl Analog: Lipophilicity and Metabolic Stability Implications

The target compound's oxolane (tetrahydrofuran) group confers a distinct physicochemical profile compared to its oxane (tetrahydropyran) analog CAS 1797895-66-9. Pyrazoles are well-established as more lipophilic and metabolically stable bioisosteres of phenol, and the attached oxolane versus oxane further modulates these properties . The oxolane ring is smaller and more strained, which can affect its conformational flexibility and interactions with metabolic enzymes such as cytochrome P450s. Without head-to-head metabolic stability data, class-level SAR principles indicate that the 5-membered oxolane group typically confers lower logP and potentially higher aqueous solubility than the 6-membered oxane, which is an important consideration for in vitro assay compatibility [1].

ADME Lipophilicity Metabolic Stability Bioisostere

Best-Fit Research Applications for N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]-3-(phenylsulfanyl)propanamide Based on Current Evidence


Computational Chemistry and DFT Model Validation

The compound has been specifically characterized by DFT methods at the B3LYP/6-31++G(d,p) level [1]. This makes it a validated starting point for computational chemists building in silico models of pyrazole-amide reactivity. Its well-defined oxolane-pyrazole-phenylsulfanyl architecture serves as a reference for calculating electronic properties of thioether-containing heterocycles, with direct comparability to the published FMO and MEP data.

Sodium Channel (Nav1.9/PN3) Inhibitor Screening Libraries

Given that the pyrazole-4-yl amide scaffold is specifically claimed in patents as a sodium channel PN3 modulator [1], this compound is appropriate for inclusion in focused screening libraries targeting voltage-gated sodium channels implicated in neuropathic pain. Its structural specificity differentiates it from 1-yl propanamide SARDs, which address androgen receptor pharmacology [2].

Matched-Pair Analog Studies with CAS 1797895-66-9

The compound's closest commercially available analog, N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(phenylsulfanyl)propanamide (CAS 1797895-66-9), differs only in the cyclic ether ring size (oxolane vs. oxane). Procuring both compounds enables matched-pair SAR studies to deconvolute the impact of this single structural change on target binding, ADME properties, and selectivity [1].

Synthetic Methodology Development and Thioether Chemistry

The compound's phenylsulfanyl thioether linkage and propanamide backbone make it a suitable substrate for developing new synthetic methods, including oxidation to sulfoxide/sulfone, desulfitative cross-coupling reactions, and amide bond-forming reactions. Its use as a building block for generating diverse pyrazole libraries is noted in vendor descriptions [1], though primary literature validation remains limited.

Quote Request

Request a Quote for N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-3-(phenylsulfanyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.